5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)-

Lactone ring-size SAR Substantivity classification Flavor and fragrance ingredient selection

5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)- (CAS 68959-28-4), commercially designated as Jasmolactone Extra C or (Z)-6-(3-hexenyl)tetrahydro-2H-pyran-2-one, is a cis-configured unsaturated delta-valerolactone bearing an 11-carbon backbone with a (Z)-double bond at the 8-position (molecular formula C11H18O2, molecular weight 182.26 g/mol). It is registered as FEMA 3758, JECFA 248, and EU FLAVIS 10.035, having been evaluated by the FEMA Expert Panel as GRAS for food flavoring use with no safety concern at current intake levels.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 68959-28-4
Cat. No. B1259781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)-
CAS68959-28-4
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCC=CCCC1CCCC(=O)O1
InChIInChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3/b4-3-
InChIKeyUJHDFCVFLRPEJQ-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fat

5-Hydroxy-8-undecenoic Acid Delta-Lactone (8Z)- (CAS 68959-28-4): Identity, Specifications, and Procurement-Grade Profile


5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)- (CAS 68959-28-4), commercially designated as Jasmolactone Extra C or (Z)-6-(3-hexenyl)tetrahydro-2H-pyran-2-one, is a cis-configured unsaturated delta-valerolactone bearing an 11-carbon backbone with a (Z)-double bond at the 8-position (molecular formula C11H18O2, molecular weight 182.26 g/mol) . It is registered as FEMA 3758, JECFA 248, and EU FLAVIS 10.035, having been evaluated by the FEMA Expert Panel as GRAS for food flavoring use with no safety concern at current intake levels [1][2]. The compound occurs naturally in jasmine absolute (Jasminum grandiflorum), tuberose, gardenia, and other botanicals, and is supplied as a synthetic, nature-identical material. Commercial specification (Bedoukian Research Inc.) defines a minimum purity of 96.0% (sum of isomers), a main cis-isomer content of ≥91.0%, a secondary trans-isomer range of 0.1–5.0%, refractive index of 1.473–1.480 at 20 °C, specific gravity of 0.975–0.990 at 25 °C, and a documented shelf life of 36 months under inert-gas, cool-storage conditions .

Why Generic Lactone Substitution Fails: Structural Determinants of Organoleptic Performance for 5-Hydroxy-8-undecenoic Acid Delta-Lactone (8Z)-


The organoleptic identity of 5-hydroxy-8-undecenoic acid delta-lactone, (8Z)- is governed by three interdependent structural features: the six-membered delta-lactone ring, the C11 backbone, and the cis (Z) double bond at the 8-position. Together these produce the characteristic jasmine-absolute odor with buttery, creamy-coconut undertones cited in the Bedoukian odor description . Substitution with the saturated delta-undecalactone (CAS 710-04-3, C11H20O2) eliminates the double bond, collapsing the floral-jasmine dimension and yielding a predominantly peachy-coconut profile with an odor detection threshold of 150 ppb [1]. Substitution with the gamma-lactone gamma-jasmolactone (CAS 63095-33-0, C10H16O2, 5-membered ring, MW 168.24) alters ring size—a fundamental determinant of lactone odor character and substantivity class —shifting the sensory profile toward a cleaner, more singular creamy-coconut note with reduced buttery-jasmine complexity. Substitution with jasmine lactone / creamy lactone (CAS 25524-95-2, C10H16O2, delta-lactone with double bond at the 7-position in a shorter chain) produces a character described as "more floral and less fruity" than jasmolactone, with a lower LogP of 2.01 (vs. 2.60–2.84 for the target compound) and a lower boiling point of 115 °C at 2 mmHg [2]. These structural differences produce non-interchangeable organoleptic and physicochemical outcomes, making generic substitution scientifically unsound for applications requiring the specific sensory signature of the (8Z)-delta-C11 lactone.

Quantitative Differentiation Evidence: 5-Hydroxy-8-undecenoic Acid Delta-Lactone (8Z)- vs. Closest Structural Analogs


Ring-Size Scaffold: Delta-Lactone (6-Membered) vs. Gamma-Lactone (5-Membered) Determines Substantivity Class and Odor Spectrum

The target compound possesses a six-membered delta-lactone ring (oxan-2-one), whereas gamma-jasmolactone (CAS 63095-33-0) possesses a five-membered gamma-lactone ring (oxolan-2-one / dihydrofuran-2-one). This ring-size difference is a primary determinant of lactone odor character: delta-lactones are documented to produce rounder, smoother, more naturalistic profiles than their gamma counterparts, which tend toward sharper, higher-impact notes . The target compound's higher molecular weight (182.26 vs. 168.24 g/mol for gamma-jasmolactone) and longer C11 backbone (vs. C10) further contribute to its lower volatility and extended substantivity of 340 hours at 100% as recorded in the TGSC database [1]. This ring-size scaffold difference is not correctable by blending and must be addressed at the ingredient selection stage.

Lactone ring-size SAR Substantivity classification Flavor and fragrance ingredient selection

Flavor Use-Level Potency: 10–20 ppm vs. 0.1–10 ppm for Gamma-Jasmolactone Indicates Different Sensory Impact Thresholds

The recommended flavor use level for 5-hydroxy-8-undecenoic acid delta-lactone, (8Z)- (Jasmolactone Extra C) is 10–20 ppm as specified in the Bedoukian Research Inc. flavor application datasheet, where it delivers sweet, dairy lactone, creamy coconut notes . In contrast, gamma-jasmolactone (CAS 63095-33-0) is recommended at 0.1–10 ppm for flavor applications, reflecting its higher odor impact per unit mass as a gamma-lactone . This approximately 2–200× difference in recommended use concentration demonstrates that the two compounds operate at distinct sensory potency ranges and are not dose-equivalent substitutes.

Flavor potency Use-level comparison Sensory impact threshold Flavor formulation

LogP Hydrophobicity Differentiation: Target LogP 2.60–2.84 vs. Jasmine Lactone LogP 2.01 Governs Matrix Partitioning and Release Kinetics

The octanol-water partition coefficient (LogP) controls how a flavor or fragrance compound partitions between aqueous and lipid phases in food matrices or perfume bases, directly affecting release kinetics and perceived intensity over time. The target compound has an experimental/estimated LogP range of 2.60–2.84 (Bedoukian reports LogP 2.840; ChemicalBook and TGSC report LogP 2.60–2.70) [1]. Jasmine lactone (creamy lactone, CAS 25524-95-2, FEMA 3745) has a significantly lower LogP of 2.01, while gamma-jasmolactone has an intermediate LogP of 2.35 . The 0.6–0.8 LogP unit difference between the target compound and jasmine lactone corresponds to an approximately 4–6× difference in lipid-phase partitioning affinity, meaning the target compound will exhibit slower release and longer persistence in high-fat matrices.

LogP partition coefficient Flavor release kinetics Hydrophobicity-driven formulation Matrix partitioning

Cis/Trans Isomer Ratio Specification: 91.0% Min Cis Content vs. Unspecified Isomer Ratio in Jasmine Lactone Ensures Reproducible Organoleptic Quality

The commercial specification for 5-hydroxy-8-undecenoic acid delta-lactone, (8Z)- (Jasmolactone Extra C, Bedoukian) explicitly defines the isomer ratio: minimum 91.0% cis (Z) content as the main isomer, with the trans (E) secondary isomer controlled to 0.1–5.0% . This is critical because the cis (Z) configuration at the 8-position is responsible for the characteristic buttery, creamy-floral jasmine odor; elevated trans content produces a denser, more fatty-floral profile as documented in chiral/jasmonate odor literature . In contrast, jasmine lactone (CAS 25524-95-2) is commercially specified only as 98.00–100.00% sum of isomers with no cis/trans ratio disclosed , and gamma-jasmolactone (CAS 63095-33-0) is specified at 98.0% minimum purity (sum of isomers) without isomer ratio quantification . The absence of a defined cis/trans specification in competing analogs introduces batch-to-batch organoleptic variability risk that is explicitly controlled in the target compound.

Isomer specification Quality control Cis/trans ratio Organoleptic reproducibility Procurement specification

Chiral Resolution by Packed-Column Supercritical Fluid Chromatography (pSFC): Resolution Factor Rs = 2.00 with 100% e.e. Enables Procurement of Enantiopure Material

A dedicated pSFC method for the chiral resolution of racemic 5-hydroxy-8-undecenoic acid delta-lactone (Jasmolactone) has been published (Sun Lei, Fine Chemicals, 2013), achieving a resolution factor Rs of 2.00 under optimized conditions (Chiralcel OD-H stationary phase, column temperature 31 °C, column pressure 12 MPa, 2% v/v acetonitrile-methanol [7:3] modifier, 1.0 mL/min mobile phase flow rate) [1]. Preparative-scale separation at 8 mL/min yielded 6.6 mg of enantiomers from 10 mg racemate in 320 minutes, with 66% recovery and 100% optical purity (e.e.) [1]. This validated method provides a procurement pathway for enantiopure (8Z)-delta-lactone when stereochemistry-specific applications are required. Comparable published pSFC resolution methods for gamma-jasmolactone exist but address the gamma-lactone scaffold with different chiral recognition parameters; no directly comparable Rs value for the closest delta-lactone analogs (jasmine lactone, delta-undecalactone) under identical pSFC conditions is available in the open literature.

Chiral resolution Supercritical fluid chromatography Enantiopure lactone Analytical method validation Preparative separation

Procurement-Driven Application Scenarios for 5-Hydroxy-8-undecenoic Acid Delta-Lactone (8Z)- (CAS 68959-28-4)


Fine Fragrance Jasmine Accord Creation Requiring Authentic Floral-Lactonic Signature with Buttery Undertones

In fine fragrance formulation, 5-hydroxy-8-undecenoic acid delta-lactone, (8Z)- delivers a jasmine absolute-like character with a distinctive buttery note and creamy coconut undertone that cannot be replicated by gamma-jasmolactone (cleaner, more singular coconut) or jasmine lactone (more floral, less fruity) . Its recommended fragrance use level of traces to 1% and blotter tenacity exceeding 2 weeks make it suitable as a heart-to-base note in white floral compositions (jasmine, tuberose, gardenia) and tropical accords . The IFRA 51 standard imposes no restriction for Category 4, and typical usage averages 0.46% in perfume compounds, providing regulatory clarity for procurement . The defined cis-isomer specification (≥91.0%) ensures batch-to-batch olfactory consistency across production campaigns, a quality assurance parameter not available from analog suppliers .

Dairy and Creamy Flavor Formulations for Food Products Requiring Regulated GRAS Status

For food flavor applications, the compound is FEMA GRAS (3758) and JECFA-approved (248) with no safety concern at current intake levels [1]. Its recommended flavor use level of 10–20 ppm delivers sweet, dairy lactone, creamy-coconut notes suitable for dairy products (2.0 mg/kg), baked goods (3.0 mg/kg), frozen dairy (10 mg/kg), and confectionery (1.6 mg/kg) per FEMA use-level guidelines [2]. In contrast, gamma-jasmolactone's lower use range (0.1–10 ppm) reflects higher potency but narrower formulation latitude, making the delta-lactone the preferred choice for applications requiring forgiving dose-response curves and robust process tolerance . The compound is kosher and halal certified, expanding its suitability for global food markets .

Enantiopure Jasmolactone Procurement for Chiral Flavor Authentication and Stereochemistry-Activity Research

Research groups investigating the stereochemistry-odor relationship of jasmine lactones, or industrial laboratories requiring enantiopure (8Z)-delta-lactone for chiral flavor authentication, can leverage the published pSFC resolution protocol (Sun Lei, Fine Chemicals, 2013) that achieves Rs = 2.00 with 100% e.e. on Chiralcel OD-H under defined conditions (31 °C, 12 MPa, acetonitrile-methanol modifier) [3]. This method provides a validated pathway from racemic commercial material (96.0% minimum purity) to enantiopure product, with documented preparative-scale parameters (66% recovery, 6.6 mg from 10 mg in 320 min). The absence of comparable published preparative resolution protocols for the closest delta-lactone analogs means that procurement of enantiopure jasmolactone is uniquely supported by peer-reviewed analytical methodology [3].

High-Fat Food and Oil-Based Fragrance Systems Requiring Controlled Aroma Release Kinetics

The target compound's LogP of 2.60–2.84 confers approximately 4–6× greater lipid-phase partitioning affinity compared with jasmine lactone (LogP 2.01) and approximately 2–3× greater affinity compared with gamma-jasmolactone (LogP 2.35) . This physicochemical property directly governs aroma release kinetics in high-fat matrices such as dairy emulsions, baked goods, chocolate, and oil-based fine fragrance concentrates. In these systems, the higher LogP of the (8Z)-delta-C11 lactone translates to slower, more sustained aroma release over the product shelf life, whereas lower-LogP analogs exhibit more rapid initial impact but faster fade. Procurement of the correct LogP-specified lactone is therefore not merely a sensory preference but a formulation performance requirement governed by matrix partition coefficients .

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